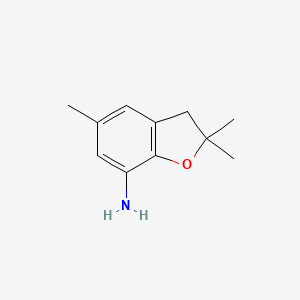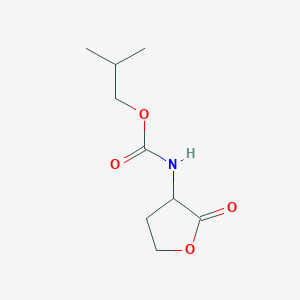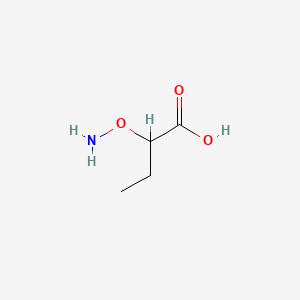
Butanoic acid, 2-(aminooxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminooxy)butanoic acid typically involves the reaction of butanoic acid derivatives with hydroxylamine. One common method is the reaction of butanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the aminooxy compound.
Industrial Production Methods
Industrial production methods for 2-(aminooxy)butanoic acid are not well-documented, likely due to its specialized applications. the general approach would involve optimizing the synthetic route mentioned above for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminooxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the aminooxy group to an amino group.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or other amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of butanoic acid.
Reduction: Amino derivatives of butanoic acid.
Substitution: Various substituted butanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aminooxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxime ethers and related compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: It may be used in the synthesis of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(aminooxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form stable complexes with enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful as a research tool and potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 2-amino-: This compound has an amino group instead of an aminooxy group.
Butanoic acid, 2-hydroxy-: This compound has a hydroxy group instead of an aminooxy group.
Uniqueness
2-(Aminooxy)butanoic acid is unique due to the presence of the aminooxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications.
Eigenschaften
CAS-Nummer |
4385-95-9 |
|---|---|
Molekularformel |
C4H9NO3 |
Molekulargewicht |
119.12 g/mol |
IUPAC-Name |
2-aminooxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2-3(8-5)4(6)7/h3H,2,5H2,1H3,(H,6,7) |
InChI-Schlüssel |
DHYFJVNHHMNOMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


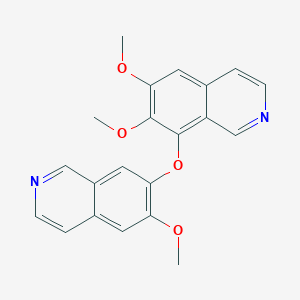

![4-Quinolinamine, 6,6'-[1,4-butanediylbis(oxy)]bis[2-methyl-](/img/structure/B12898842.png)
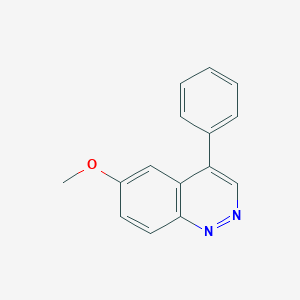
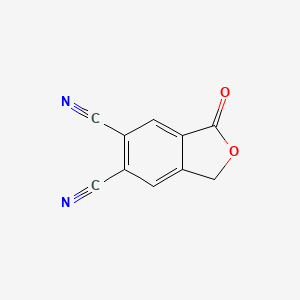


![2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine](/img/structure/B12898875.png)
![(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol](/img/structure/B12898881.png)
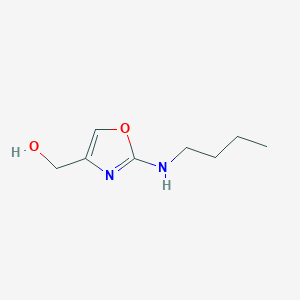
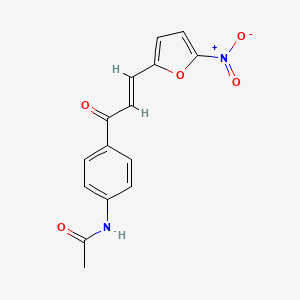
![N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B12898906.png)
